S-(2,5-dimethylfuran-3-yl) furan-3-carbothioate
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Overview
Description
S-(2,5-Dimethylfuran-3-yl) furan-3-carbothioate: is a chemical compound with the molecular formula C11H10O3S
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 2,5-dimethylfuran and furan-3-carboxylic acid.
Reaction Conditions: The reaction involves the formation of a thioester bond between the furan ring and the carboxylic acid group. This can be achieved through a condensation reaction under acidic or basic conditions.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors or batch reactors, optimizing reaction conditions to achieve high yields and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiol derivatives.
Substitution Products: Amides, esters, or ethers depending on the nucleophile used.
Scientific Research Applications
Chemistry: S-(2,5-dimethylfuran-3-yl) furan-3-carbothioate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties. It can be used in the development of new drugs and therapeutic agents.
Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the design of new drugs targeting various diseases.
Industry: The compound finds applications in the production of fragrances, flavors, and other specialty chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism by which S-(2,5-dimethylfuran-3-yl) furan-3-carbothioate exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include interactions with enzymes or receptors that play a role in the disease process.
Comparison with Similar Compounds
Furan-3-carbothioic acid: Similar structure but lacks the 2,5-dimethyl groups.
2,5-Dimethylfuran: A simpler furan derivative without the carbothioate group.
Furan-3-carboxylic acid: Another related compound with a carboxylic acid group instead of a thioester.
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Properties
CAS No. |
55764-31-3 |
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Molecular Formula |
C11H10O3S |
Molecular Weight |
222.26 g/mol |
IUPAC Name |
S-(2,5-dimethylfuran-3-yl) furan-2-carbothioate |
InChI |
InChI=1S/C11H10O3S/c1-7-6-10(8(2)14-7)15-11(12)9-4-3-5-13-9/h3-6H,1-2H3 |
InChI Key |
IHJDHYVSIRCWIT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(O1)C)SC(=O)C2=COC=C2 |
Canonical SMILES |
CC1=CC(=C(O1)C)SC(=O)C2=CC=CO2 |
Origin of Product |
United States |
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